Palmitoyl-DL-carnitine chloride Palmitoyl-DL-carnitine chloride Palmitoyl-DL-carnitine is a long-chain acylcarnitine with both intracellular and extracellular roles. Within the cell, palmitoylcarnitine is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production. Exogenously added Palmitoyl-DL-carnitine alters calcium mobilization in many cell types. It also affects endothelial and epithelial tight junctions, reducing resistance and increasing permeability while decreasing cell viability.
Intermediate in mitochondrial fatty acid oxidation. Has a wide range of biological actions including the inhibition of protein kinase C and cell membrane disruption.
Brand Name: Vulcanchem
CAS No.: 6865-14-1
VCID: VC0004196
InChI: InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
SMILES: CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C23H46ClNO4
Molecular Weight: 436.1 g/mol

Palmitoyl-DL-carnitine chloride

CAS No.: 6865-14-1

Cat. No.: VC0004196

Molecular Formula: C23H46ClNO4

Molecular Weight: 436.1 g/mol

* For research use only. Not for human or veterinary use.

Palmitoyl-DL-carnitine chloride - 6865-14-1

Specification

Description Palmitoyl-DL-carnitine is a long-chain acylcarnitine with both intracellular and extracellular roles. Within the cell, palmitoylcarnitine is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production. Exogenously added Palmitoyl-DL-carnitine alters calcium mobilization in many cell types. It also affects endothelial and epithelial tight junctions, reducing resistance and increasing permeability while decreasing cell viability.
Intermediate in mitochondrial fatty acid oxidation. Has a wide range of biological actions including the inhibition of protein kinase C and cell membrane disruption.
CAS No. 6865-14-1
Molecular Formula C23H46ClNO4
Molecular Weight 436.1 g/mol
IUPAC Name (3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride
Standard InChI InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
Standard InChI Key GAMKNLFIHBMGQT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Appearance Assay:≥95%A crystalline solid

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